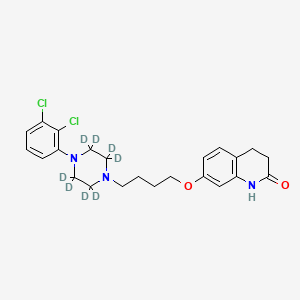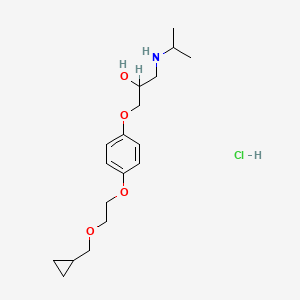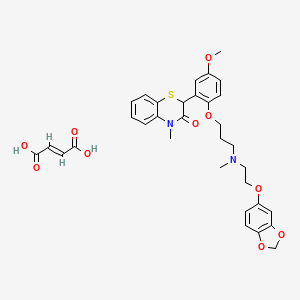
アリピプラゾール-d8
概要
説明
アリピプラゾール-d8は、非定型抗精神病薬であるアリピプラゾールの重水素化された形態です。this compound中の重水素原子は水素原子を置き換えており、同位体効果により薬物動態研究において利点をもたらす可能性があります。この化合物は、主にアリピプラゾールの代謝と薬物動態を研究するために研究で使用されています。
2. 製法
合成ルートと反応条件: this compoundの調製には、複数段階の合成プロセスが関与します。ある方法では、イソソルビド-5-ニトラートジクロロエタン-d8を原料として開始します。 合成は、求核置換反応や環化などの反応を含む4つの段階を経て行われます 。 このプロセスで使用される重水素化試薬は、費用対効果が高く、製品は容易に精製することができ、高い純度と同位体存在度を達成できます .
工業生産方法: this compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、効率的で費用対効果の高い設計になっており、高い収率と純度が保証されます。重水素化試薬を工業環境で使用することで、研究および医薬品用途のための大量のthis compoundを生産することができます。
科学的研究の応用
Aripiprazole-d8 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Aripiprazole in various samples.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Aripiprazole in biological systems.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, aiding in the development of new therapeutic strategies.
Industry: Employed in the pharmaceutical industry for the development and validation of analytical methods.
作用機序
アリピプラゾール-d8は、ドーパミンD2受容体とセロトニン5-HT1A受容体に対する部分的アゴニスト作用と、セロトニン5-HT2A受容体に対するアンタゴニスト作用を通じて効果を発揮します 。この独自のメカニズムにより、神経伝達物質の活動を調節することができ、精神障害の治療において治療上の利点をもたらします。重水素化された形態であるthis compoundは、主にこれらのメカニズムを詳細に研究するために使用され、薬物の薬力学と薬物動態に関する洞察を提供します。
類似の化合物:
ブレキピプラゾール: 作用機序が似ていますが、受容体結合プロファイルが異なる別の非定型抗精神病薬.
カリプラジン: アリピプラゾールと一部の薬理学的特性を共有していますが、受容体親和性プロファイルが異なります。
独自性: this compoundは、重水素化されているために独特であり、研究用途において利点をもたらします。重水素原子の存在は、安定性を高め、薬物の代謝と薬物動態を、重水素化されていない対応物と比較してより正確に研究することができます。
生化学分析
Biochemical Properties
Aripiprazole-d8, like its parent compound Aripiprazole, is known to interact with various enzymes and proteins. It is a potent partial D₂ agonist, acting as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT 2A receptor .
Cellular Effects
Aripiprazole-d8 is believed to have significant effects on various types of cells and cellular processes. It has been suggested that Aripiprazole influences cell function by affecting multiple cellular pathways . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Aripiprazole-d8 is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent partial D₂ agonist, Aripiprazole-d8 works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors .
Temporal Effects in Laboratory Settings
It has been suggested that Aripiprazole has a unique neurobiology among available antipsychotics . The effect of chronic administration of Aripiprazole on D₂R affinity state and number has been especially highlighted .
Dosage Effects in Animal Models
The effects of Aripiprazole-d8 vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Aripiprazole-d8 involves a multi-step synthesis process. One method starts with Isosorbide-5-Nitrae dichloroetane-d8 as the raw material. The synthesis proceeds through four steps, including reactions such as nucleophilic substitution and cyclization . The deuterated reagent used in this process is cost-effective, and the product can be easily purified, achieving high purity and isotope abundance .
Industrial Production Methods: The industrial production of Aripiprazole-d8 follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yield and purity. The use of deuterated reagents in industrial settings allows for the production of large quantities of Aripiprazole-d8 for research and pharmaceutical applications.
化学反応の分析
反応の種類: アリピプラゾール-d8は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、特定の条件下で発生し、酸化された誘導体の生成につながります。
還元: 還元反応は、this compoundをその還元形態に変換できます。
置換: 求核置換反応は一般的であり、重水素原子は他の求核剤で置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化物やアミンなどの求核剤は、置換反応で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化された誘導体の生成につながる可能性があり、還元は重水素化アルコールを生成する可能性があります。
4. 科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
化学: さまざまなサンプル中のアリピプラゾールの定量化のための分析化学における内部標準として使用されます。
生物学: 生物系におけるアリピプラゾールの代謝経路と薬物動態の研究に役立ちます。
医学: ヒトにおける薬物の挙動を理解し、新しい治療戦略の開発を支援するための臨床研究で使用されます。
産業: 医薬品業界で、分析方法の開発と検証に使用されます。
類似化合物との比較
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Cariprazine: Shares some pharmacological properties with Aripiprazole but has a distinct receptor affinity profile.
Uniqueness: Aripiprazole-d8 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise studies of the drug’s metabolism and pharmacokinetics compared to its non-deuterated counterparts.
特性
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-06-9 | |
| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)









![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


